1-Phenyl-1H-benzoimidazole

Descripción general

Descripción

1-Phenyl-1H-benzoimidazole is a compound that has been studied for its potential in various biological applications. It serves as a core structure for the development of selective ATP site inhibitors of the platelet-derived growth factor receptor (PDGFR), indicating its significance in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-benzoimidazole derivatives has been explored in several studies. Complexes of 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized and used as catalysts for the synthesis of 1,2-disubstituted benzimid

Aplicaciones Científicas De Investigación

Antimicrobial Properties

- A study synthesized 1H-benzoimidazole derivatives, including 1-phenyl-1H-benzoimidazole, and investigated their antimicrobial activities. These compounds showed significant effectiveness against various microorganisms (Benvenuti et al., 1997).

- Another research synthesized novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. These compounds exhibited in vitro antibacterial and antifungal properties against human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).

Inhibition of Heparanase

- Compounds derived from 1-phenyl-1H-benzoimidazole have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Specific derivatives displayed significant inhibitory activity in this context (Pan et al., 2006).

Luminescent Properties

- Research into the synthesis of iridium complexes with 1-phenyl-1H-benzoimidazole derivatives revealed their potential in producing bright photoluminescence. These findings suggest applications in electrophosphorescence devices (Zhang et al., 2013).

Catalytic Applications

- The compound has been used in developing unsymmetrical bidentate chalcogen ligands, showing potential in catalytic applications, particularly in transfer hydrogenation processes (Sharma et al., 2014).

Antihypertensive Activity

- Some derivatives of 1-phenyl-1H-benzoimidazole have been synthesized and evaluated for their antihypertensive properties, showing promise as potential therapeutic agents (Sharma et al., 2010).

Photophysical Behavior

- Amidoxime compounds with 1-phenyl-1H-benzoimidazole moiety have been synthesized and studied for their photophysical behavior, indicating potential applications in pH sensing and other analytical techniques (Rahman et al., 2018).

Mecanismo De Acción

Target of Action

1-Phenyl-1H-benzoimidazole is a derivative of the benzimidazole moiety, which has been associated with a wide range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative of benzimidazole.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a broad range of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles . These properties would influence the bioavailability of 1-Phenyl-1H-benzoimidazole and its overall pharmacokinetic profile.

Result of Action

Benzimidazole derivatives have been found to exert bioactivity against many ailments . The specific effects of 1-Phenyl-1H-benzoimidazole would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

Propiedades

IUPAC Name |

1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMQRWVMWLODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345732 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

2622-60-8 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

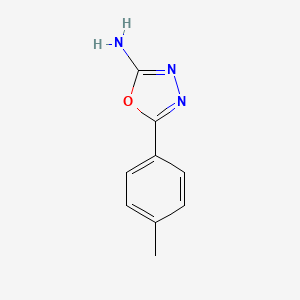

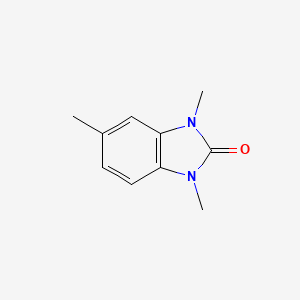

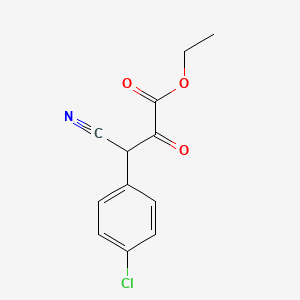

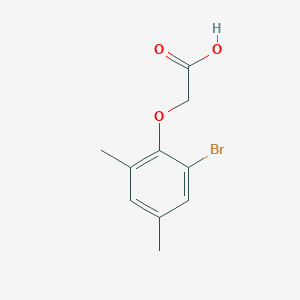

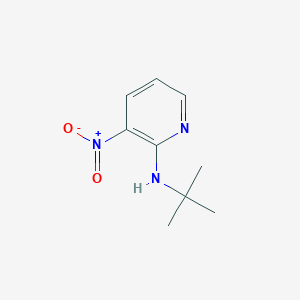

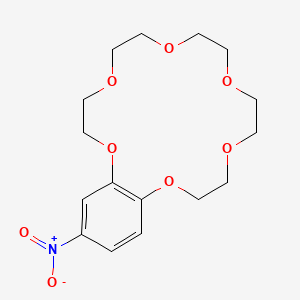

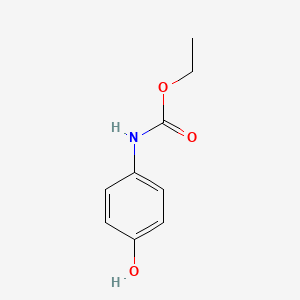

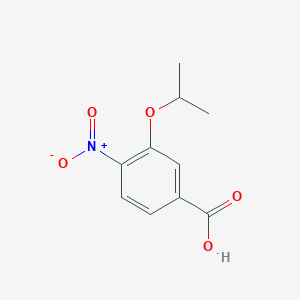

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?

A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]

Q2: What is the role of the blended polymer host in LEDs utilizing a 1-Phenyl-1H-benzoimidazole-based iridium complex?

A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.

Q3: What are the potential advantages of using a 1-Phenyl-1H-benzoimidazole-based iridium complex in LEDs compared to other materials?

A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that 1-phenyl-1H-benzoimidazole-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)